1-[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]-2,2-DIMETHYL-1-PROPANONE
Overview
Description
1-[4-(2-Chloro-4-fluorobenzyl)piperazino]-2,2-dimethyl-1-propanone is a chemical compound with a complex structure that includes a piperazine ring substituted with a 2-chloro-4-fluorobenzyl group and a 2,2-dimethyl-1-propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-chloro-4-fluorobenzyl)piperazino]-2,2-dimethyl-1-propanone typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-chloro-4-fluorobenzyl chloride under basic conditions to form 1-(2-chloro-4-fluorobenzyl)piperazine.
Introduction of the Propanone Group: The next step involves the reaction of the piperazine derivative with 2,2-dimethyl-1-propanone under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Chloro-4-fluorobenzyl)piperazino]-2,2-dimethyl-1-propanone can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the benzyl group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the propanone moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound .
Scientific Research Applications
1-[4-(2-Chloro-4-fluorobenzyl)piperazino]-2,2-dimethyl-1-propanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological and psychiatric disorders.
Biological Studies: It is used in studies to understand its interaction with biological targets, including receptors and enzymes.
Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-[4-(2-chloro-4-fluorobenzyl)piperazino]-2,2-dimethyl-1-propanone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloro-4-fluorobenzyl)piperazine: A structurally similar compound with potential pharmacological applications.
2-Chloro-1-(4-fluorobenzyl)benzimidazole: Another compound with a similar benzyl group, used as an aldose reductase inhibitor
Uniqueness
1-[4-(2-Chloro-4-fluorobenzyl)piperazino]-2,2-dimethyl-1-propanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-2,2-dimethylpropan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClFN2O/c1-16(2,3)15(21)20-8-6-19(7-9-20)11-12-4-5-13(18)10-14(12)17/h4-5,10H,6-9,11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGICPKGJWXRCHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)CC2=C(C=C(C=C2)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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